

Preliminary In Vitro Profile of Feacyp: A Novel Kinase Inhibitor

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This document provides a comprehensive summary of the initial in vitro characterization of **Feacyp**, a novel small molecule inhibitor. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed overview of the compound's preliminary efficacy, mechanism of action, and the experimental protocols utilized in its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of **Feacyp**.

Table 1: In Vitro Potency of **Feacyp** Against a Panel of Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
HCT116	Colon Carcinoma	15.2
A549	Lung Carcinoma	28.7
MCF-7	Breast Adenocarcinoma	45.1
K-562	Chronic Myelogenous Leukemia	12.8
U-87 MG	Glioblastoma	60.5



IC50 values were determined after 72 hours of continuous exposure to **Feacyp** using a CellTiter-Glo® Luminescent Cell Viability Assay.

Table 2: Dose-Response of Feacyp on Target Phosphorylation

Feacyp Concentration (nM)	% Inhibition of p-MAPK
1	12.5
10	48.2
50	85.1
100	95.6
500	98.9

% Inhibition was determined by quantitative Western blot analysis in HCT116 cells treated for 2 hours.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay

This protocol was used to determine the half-maximal inhibitory concentration (IC50) of **Feacyp**.

- Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.
- Compound Treatment: **Feacyp** was serially diluted in DMSO and then further diluted in cell culture medium. The final DMSO concentration was maintained at 0.1%. Cells were treated with a range of **Feacyp** concentrations for 72 hours.
- Luminescence Reading: After the incubation period, CellTiter-Glo® Reagent was added to
 each well according to the manufacturer's instructions. The plate was then agitated for 2
 minutes to induce cell lysis and the luminescent signal was measured using a plate reader.



• Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was normalized to the vehicle-treated control. IC50 values were calculated using a four-parameter logistic curve fit.

Western Blot Analysis

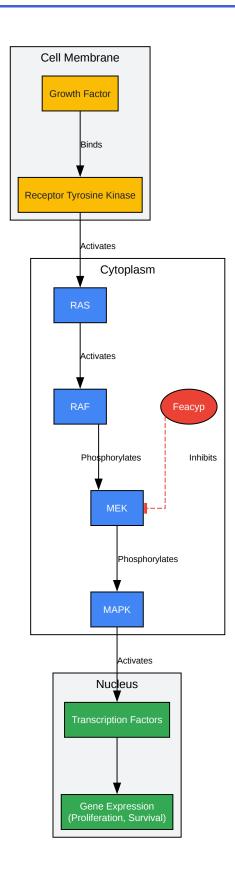
This protocol was employed to assess the effect of **Feacyp** on the phosphorylation of its target protein.

- Cell Lysis: HCT116 cells were treated with various concentrations of Feacyp for 2 hours.
 After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.
- SDS-PAGE and Protein Transfer: Equal amounts of protein (20 μg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against phospho-MAPK and total MAPK.
- Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: The intensity of the protein bands was quantified using image analysis software. The level of phosphorylated protein was normalized to the total protein level.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflows for **Feacyp**.

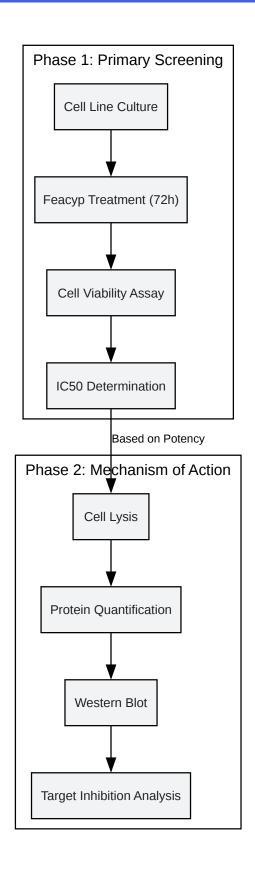




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Caption: Proposed mechanism of action of **Feacyp** on the MAPK signaling pathway.





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Caption: High-level workflow for the in vitro evaluation of **Feacyp**.



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